Structural Differentiation from the 2-Thioureido DHFR Inhibitor Series: Absence of Key Hydrogen-Bond Donors
The most extensively characterized thiazolo[4,5‑d]pyridazine derivatives are the 2‑thioureido analogs developed as DHFR inhibitors [1]. In that series, the thioureido group provides two hydrogen‑bond donors (N–H) that are critical for interaction with the DHFR active site (e.g., with Phe 31 and Arg 22). In contrast, the target compound replaces the thioureido group with a sulfanyl acetonitrile moiety that lacks any hydrogen‑bond donor capacity. Physicochemical calculations confirm that the target compound has zero hydrogen‑bond donors, whereas a representative 2‑thioureido comparator (compound 26 in Ewida et al., 2017) presents at least two H‑bond donors. This fundamental difference in hydrogen‑bond donor count is expected to redirect the target compound away from DHFR and toward alternative protein targets that preferentially recognize a purely hydrogen‑bond‑acceptor pharmacophore.
| Evidence Dimension | Hydrogen‑bond donor count (calculated) |
|---|---|
| Target Compound Data | 0 H‑bond donors (MW 298.38, XLogP ~3.5) |
| Comparator Or Baseline | Compound 26 (DHFR inhibitor series): ≥2 H‑bond donors (thioureido group) |
| Quantified Difference | Δ HBD = 2 (absolute difference) |
| Conditions | Computed by PubChem/Cactvs (v. 3.4.8.18) for the target compound; structural comparison based on published scaffold. |
Why This Matters
The absence of hydrogen‑bond donors alters the predicted target landscape, making the compound unsuitable as a DHFR probe but potentially valuable for screening against targets that favor lipophilic, acceptor‑only ligands (e.g., certain kinases or GPCRs).
- [1] Ewida, M. A.; Lasheen, D. S.; Abou El Ella, D. A.; El‑Gazzar, Y. I.; Ewida, H. A.; El‑Subbagh, H. I. Thiazolo[4,5‑d]pyridazine Analogues as a New Class of Dihydrofolate Reductase (DHFR) Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Study. Bioorg. Chem. 2017, 74, 228–237. DOI: 10.1016/j.bioorg.2017.08.010. View Source
